

Ferutinin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Ferutinin*

Cat. No.: *B1214473*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin is a naturally occurring sesquiterpene ester, primarily isolated from plants of the *Ferula* genus, such as *Ferula communis* and *Ferula jaeschkeana*.^{[1][2]} As a significant bioactive compound, **Ferutinin** has garnered considerable attention in the scientific community for its potent phytoestrogenic properties and its potential therapeutic applications. It is classified as a daucane sesquiterpenoid, characterized by a bicyclic carbon skeleton esterified with a p-hydroxybenzoate moiety. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **Ferutinin**, with a focus on experimental data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

Ferutinin is a complex organic molecule with a defined stereochemistry that is crucial for its biological activity. Its structural and chemical identifiers are summarized below.

Chemical Identifiers and Properties

| Property | Value |
|-------------------|---|
| IUPAC Name | [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
| Synonyms | Jaeschkeanadiol p-hydroxybenzoate, Tefestrol, Ferutinine |
| CAS Number | 41743-44-6 |
| Molecular Formula | C ₂₂ H ₃₀ O ₄ |
| Molecular Weight | 358.47 g/mol |
| Canonical SMILES | <chem>CC1=CC[C@]2(CC--INVALID-LINK--OC(=O)C3=CC=C(C=C3)O">C@(C(C)C)O)C</chem> |
| InChI Key | CYSHNJQMYORNJI-YUVXSKOASA-N |

Spectroscopic Data

The structural elucidation of **Ferutin** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. While a complete, consolidated ¹H and ¹³C NMR dataset from a single peer-reviewed source is not readily available in the literature, the following tables compile the available data for reference.

Note on NMR Data: The following tables are compiled from spectral databases and patent literature. Researchers should consult primary literature for specific experimental conditions.

¹³C NMR Spectral Data (Solvent Not Specified)

| Atom Number | Chemical Shift (δ) ppm |
|-------------|---------------------------------|
| 1 | 122.5 |
| 2 | 134.8 |
| 3 | 75.8 |
| 4 | 52.8 |
| 5 | 42.1 |
| 6 | 28.9 |
| 7 | 80.5 |
| 8 | 49.9 |
| 9 | 43.1 |
| 10 | 18.5 |
| 11 | 36.4 |
| 12 | 17.6 |
| 13 | 17.5 |
| 14 | 16.2 |
| 15 | 24.1 |
| 1' | 122.1 |
| 2', 6' | 132.1 |
| 3', 5' | 115.5 |
| 4' | 160.2 |
| C=O | 166.8 |

Data sourced from SpectraBase.

^1H NMR Spectral Data (300 MHz, CDCl_3) Note: This data corresponds to a p-pivaloyloxyferutinin derivative as reported in patent literature, but provides an indication of the

proton signals.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
|-------------------|---------------------------------|---|
| H3'/H5' | 8.09 | d, J=9.0 |
| H2'/H6' | 7.20 | d, J=8.7 |
| H9 | 5.60 | brt, J=4.7 |
| H6 | 5.35 | td, J=10.4, 2.9 |
| H10 | 2.07 | m |
| H11 | 1.89 | m |
| H14 | 1.86 | s |
| H15 | 1.14 | s |
| H12 | 0.99 | d, J=6.9 |
| H13 | 0.89 | d, J=6.7 |

Data adapted from patent literature.

In Vitro Cytotoxicity

Ferutinin has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values are a critical quantitative measure of a compound's potency.

Reported IC_{50} Values of **Ferutinin** on Various Cell Lines

| Cell Line | Cancer Type | IC ₅₀ (μM) | Exposure Time (h) |
|-----------|--------------------------|-----------------------|-------------------|
| MCF-7 | Breast Cancer | 81 | 72 |
| TCC | Bladder Cancer | 67 | 72 |
| NTERA-2 | Teratocarcinoma | 39 | Not Specified |
| KYSE-30 | Esophageal Cancer | 58 | Not Specified |
| K562R | Chronic Myeloid Leukemia | 25.3 | Not Specified |
| HFF3 | Normal Fibroblast | 98 | 72 |

Data compiled from multiple sources.

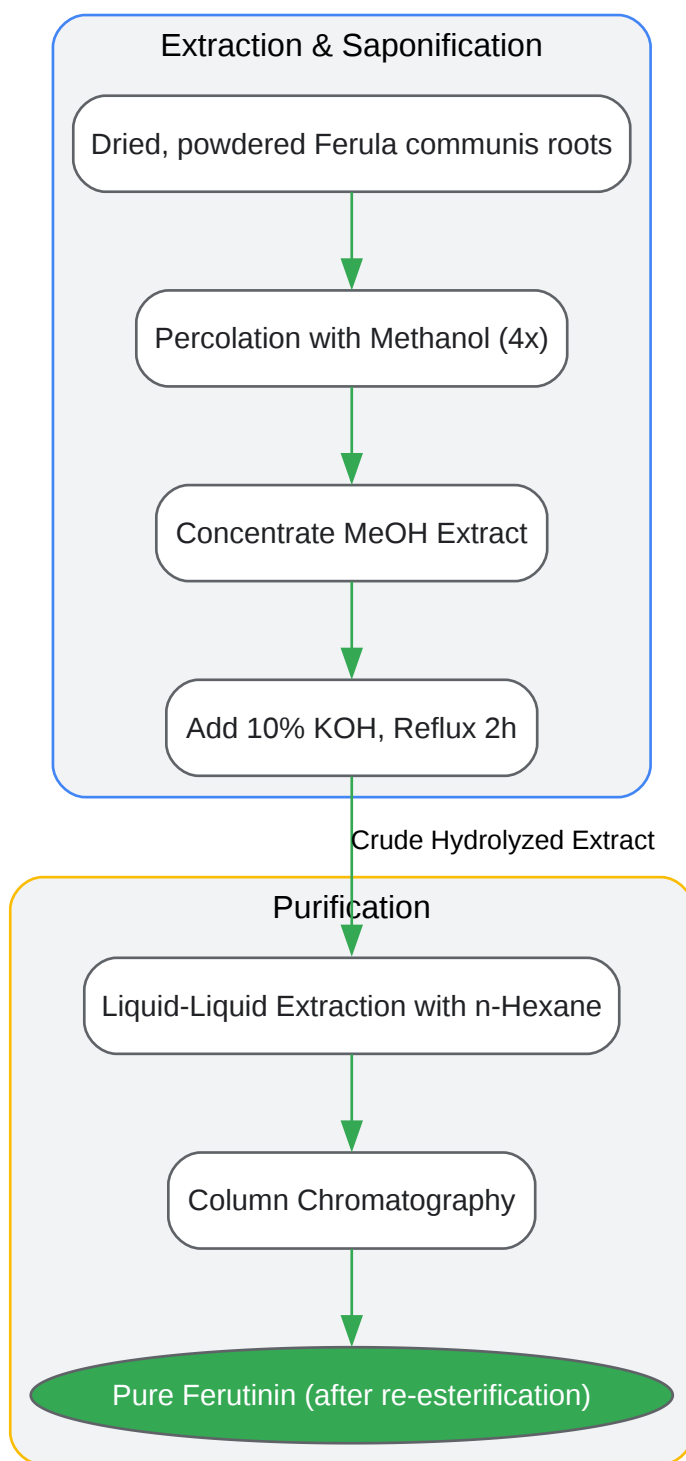
Experimental Protocols

Isolation and Purification from *Ferula communis*

The isolation of **Ferutinin** typically involves solvent extraction from the roots of *Ferula* species, followed by chromatographic purification.

Protocol:

- **Extraction:** 250g of finely ground *Ferula communis* roots are subjected to percolation with 1L of methanol (MeOH). The process is repeated four times.
- **Saponification:** The combined methanol extracts are concentrated. 10% potassium hydroxide (KOH) is added, and the solution is refluxed for 2 hours to hydrolyze the daucane esters.
- **Liquid-Liquid Extraction:** After cooling, the alkaline solution is extracted three times with n-hexane to remove nonpolar compounds.
- **Purification:** The resulting extract containing the hydrolyzed product (jaeschkenadiol) is then subjected to column chromatography for purification. **Ferutinin** (jaeschkenadiol p-hydroxybenzoate) can be obtained through subsequent esterification and purification steps.



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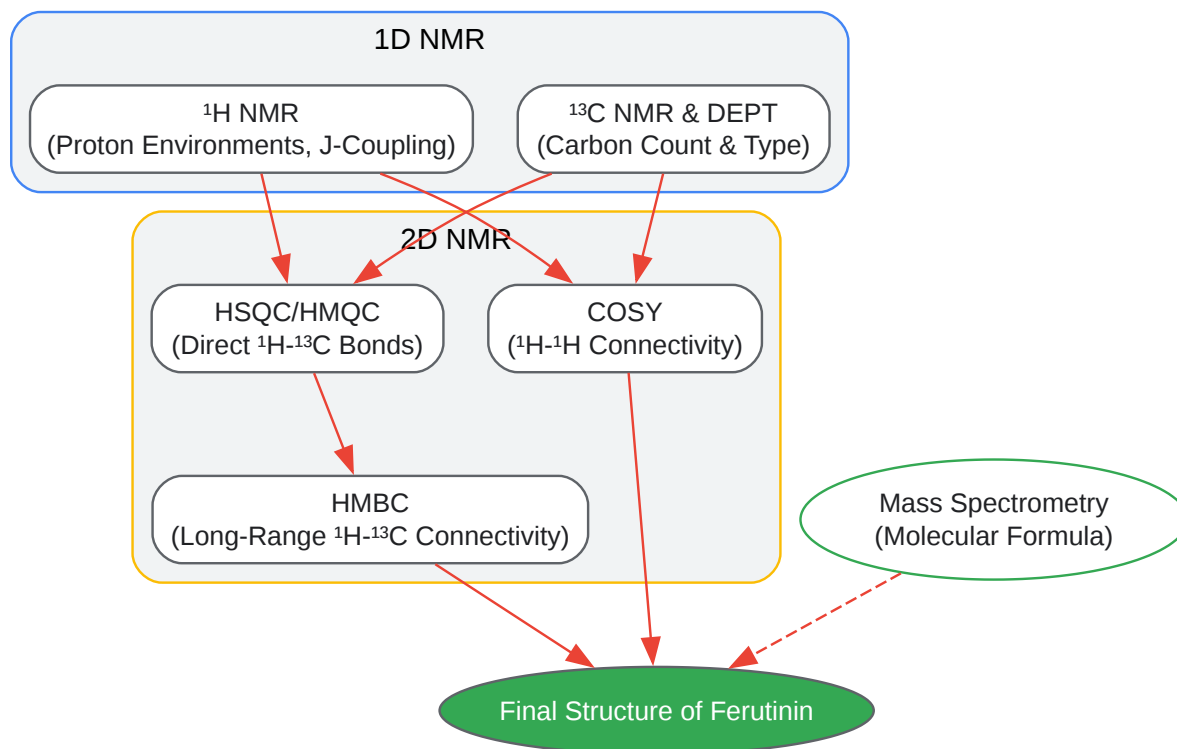
Workflow for the Isolation of **Ferutinin**.

Structural Elucidation Workflow

The definitive structure of a natural product like **Ferutinin** is determined by integrating data from multiple spectroscopic techniques.

Methodology:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula (e.g., $C_{22}H_{30}O_4$).
- 1D NMR Spectroscopy:
 - 1H NMR: Identifies the number of different types of protons, their chemical environment, and spin-spin coupling patterns, revealing adjacent protons.
 - ^{13}C NMR & DEPT: Determines the number of carbon atoms and distinguishes between CH_3 , CH_2 , CH , and quaternary carbons.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): Establishes 1H - 1H correlations, identifying proton spin systems.
 - HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly bonded 1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton and placing functional groups.



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Logical workflow for structural elucidation.

Cytotoxicity Assessment via MTT Assay

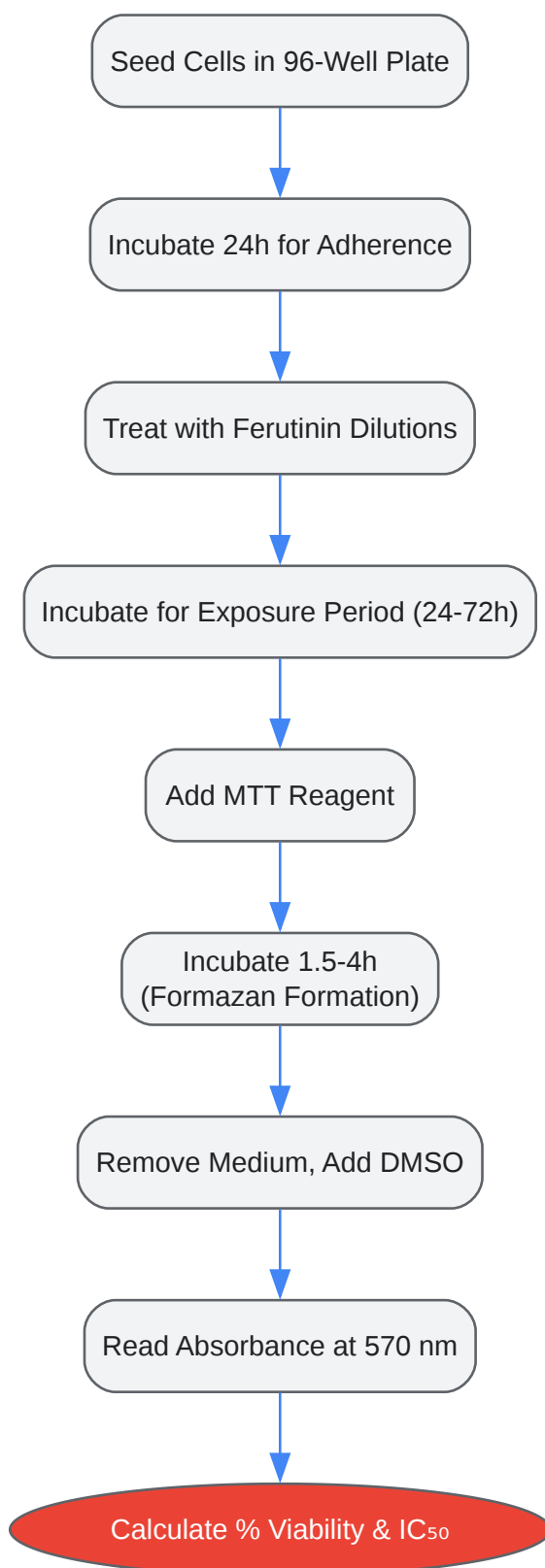
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

- **Cell Seeding:** Seed cells (e.g., 1×10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Treatment:** Treat cells with serial dilutions of **Ferutinin** (in complete culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
- **MTT Incubation:** Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours, allowing viable cells to reduce

the yellow MTT to purple formazan crystals.

- **Solubilization:** Carefully remove the MTT solution. Add 100-150 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution on a microplate reader at a wavelength of \sim 570 nm.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.



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Experimental workflow for the MTT assay.

Biological Activity and Signaling Pathways

Phytoestrogenic and Ionophoretic Activity

Ferutinin is a potent phytoestrogen, acting as a selective estrogen receptor modulator. It functions as a strong agonist for the estrogen receptor alpha (ER α) with an IC₅₀ of 33.1 nM and as a mixed agonist/antagonist for ER β with an IC₅₀ of 180.5 nM.[3] This dual activity makes it a compound of interest for conditions related to estrogen signaling, such as post-menopausal symptoms and osteoporosis.[2]

Furthermore, **Ferutinin** exhibits ionophoretic properties, specifically for calcium ions (Ca²⁺).[4] It can increase the permeability of cellular and mitochondrial membranes to Ca²⁺, leading to an elevation of intracellular calcium levels. This activity is central to its cytotoxic mechanism at higher concentrations.[4]

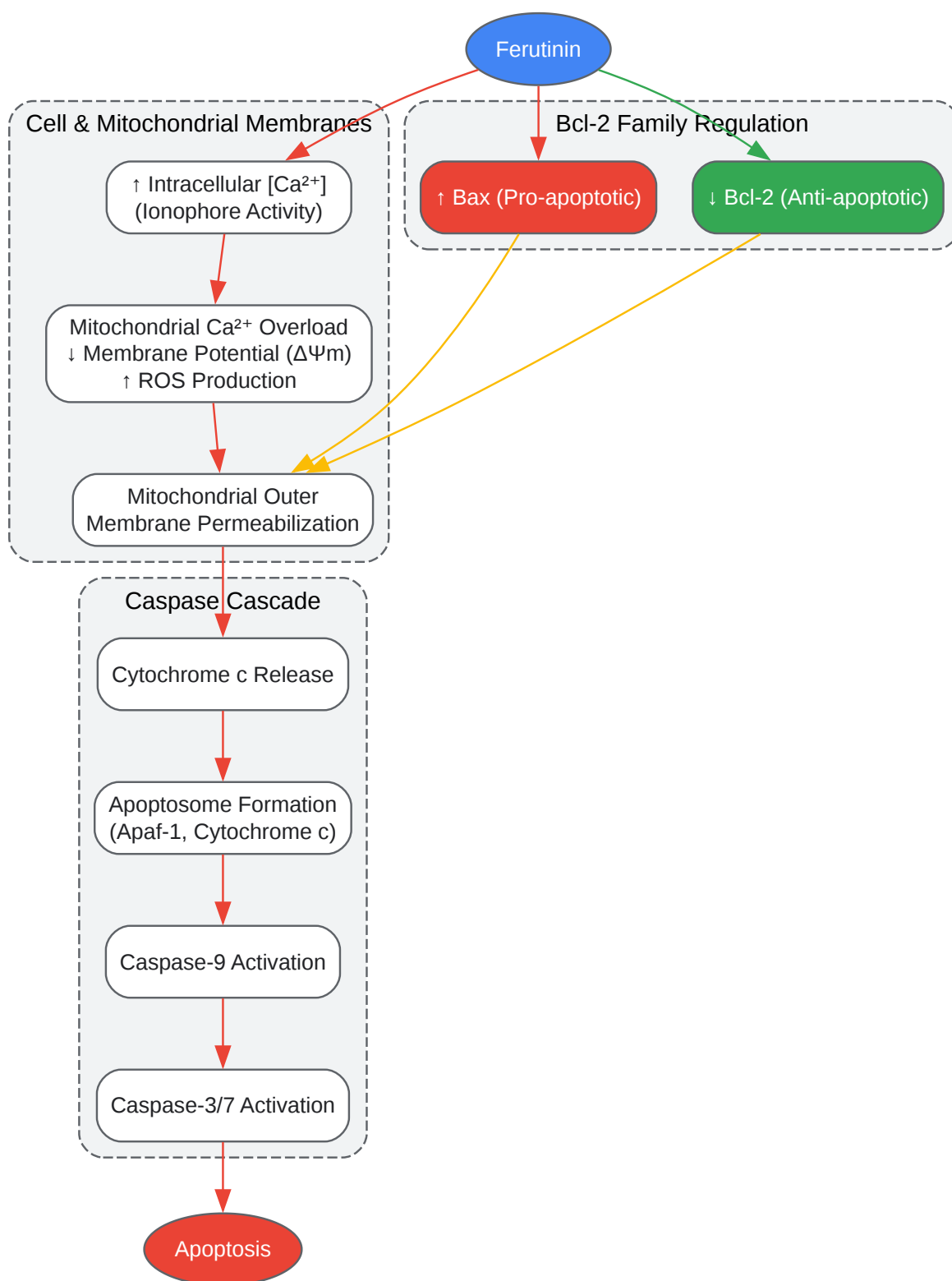
Pro-Apoptotic Signaling in Cancer Cells

At cytotoxic concentrations, **Ferutinin** induces apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. This mechanism is initiated by its ionophoretic action, which disrupts cellular calcium homeostasis.

The proposed signaling cascade is as follows:

- **Calcium Influx:** **Ferutinin** acts as a Ca²⁺ ionophore, increasing the influx of extracellular calcium and promoting its release from the endoplasmic reticulum, leading to a surge in cytosolic Ca²⁺.
- **Mitochondrial Overload:** Mitochondria sequester the excess cytosolic Ca²⁺, leading to an overload.
- **Mitochondrial Dysfunction:** This overload triggers the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of the mitochondrial membrane potential ($\Delta\Psi_m$), swelling of the mitochondria, and increased production of reactive oxygen species (ROS).[4]
- **Apoptosome Formation:** The compromised mitochondrial outer membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.

- **Caspase Activation:** Cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase, Caspase-9. Caspase-9 then activates the executioner caspases, such as Caspase-3 and -7.
- **Bcl-2 Family Regulation:** This process is tightly regulated by the Bcl-2 family of proteins. **Ferutinin** has been shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2, thus tipping the balance in favor of apoptosis.
- **Cellular Dismantling:** The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.



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Proposed pro-apoptotic signaling pathway of **Ferutinin**.

Conclusion

Ferutinin is a multifaceted natural product with a well-defined chemical structure and significant, dose-dependent biological activities. Its dual role as a selective estrogen receptor modulator and a pro-apoptotic agent makes it a compelling lead compound for drug development in areas such as oncology and hormone replacement therapy. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this potent sesquiterpene. Further investigation is warranted to fully elucidate its in vivo efficacy, safety profile, and the intricate molecular details of its signaling pathways.

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- To cite this document: BenchChem. [Ferutinin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214473#what-is-the-chemical-structure-of-ferutinin]

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